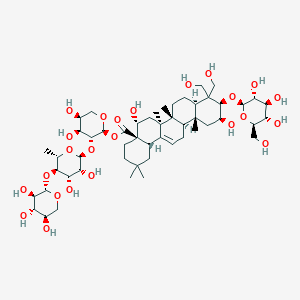

Deapioplatycodin D

Description

Deapioplatycodin D has been reported in Platycodon grandiflorus with data available.

Properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUIVZXCXTBEH-PSRBGVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316009 | |

| Record name | Deapioplatycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1093.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78763-58-3 | |

| Record name | Deapioplatycodin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78763-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deapioplatycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Deapioplatycodin D: Mechanism of Action in Glioblastoma Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Deapioplatycodin D (DPD), a triterpenoid saponin derived from Platycodon grandiflorum, exerts its anti-tumor effects on glioblastoma (GBM) cells. The information presented herein is based on recent preclinical research and is intended to inform further investigation and drug development efforts targeting glioblastoma.

Core Mechanism of Action: Induction of Incomplete Mitophagy

This compound has been shown to inhibit the proliferation of glioblastoma cells by inducing a specific form of programmed cell death known as BNIP3L-mediated incomplete mitophagy.[1][2][3] This process involves the selective degradation of mitochondria through autophagy. However, in the case of DPD treatment, this autophagic process is stalled in its late stages, leading to an accumulation of autophagic vesicles and ultimately, cell death.[1][2][3]

The central signaling cascade initiated by DPD in glioblastoma cells involves the following key steps:

-

Upregulation of BNIP3L : DPD treatment leads to an increased expression of the BCL2/adenovirus E1B 19 kDa protein-interacting protein 3-like (BNIP3L).[1][2][3]

-

Disruption of the Bcl-2-Beclin-1 Complex : The elevated levels of BNIP3L disrupt the inhibitory interaction between B-cell lymphoma 2 (Bcl-2) and Beclin-1.[1][2][3]

-

Release of Beclin-1 and Activation of Autophagy : The release of Beclin-1 from the complex initiates the autophagic process, specifically mitophagy.[1][2][3]

-

Blockage of Autophagic Flux : DPD induces a blockage in the late stage of autophagic flux, preventing the fusion of autophagosomes with lysosomes. This is evidenced by the lack of significant reduction in p62 levels, a protein that is typically degraded during complete autophagy.[2]

-

Mitochondrial Degeneration and Cell Death : The culmination of these events is the presence of swollen and degenerated mitochondria within the GBM cells, surrounded by empty vesicular bilayer membrane-like autophagic vesicle structures, which ultimately leads to the inhibition of cell proliferation.[1][2][3]

It is noteworthy that this mechanism appears to be a non-apoptotic pathway of cell death.[2]

Quantitative Data on the Effects of this compound in Glioblastoma

The following tables summarize the quantitative findings from in vitro studies on the effects of this compound on glioblastoma cell lines.

Table 1: Cell Viability Inhibition by this compound in Glioblastoma Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Method |

| U87MG | 48 hours | Not explicitly stated, but significant inhibition observed at concentrations up to 30 µM[2] | CCK8 Assay |

| LN229MG | 48 hours | Not explicitly stated, but significant inhibition observed at concentrations up to 30 µM[2] | CCK8 Assay |

| U251MG | 48 hours | Not explicitly stated, but significant inhibition observed at concentrations up to 30 µM[2] | CCK8 Assay |

Table 2: Modulation of Key Protein Expression by this compound (24-hour treatment)

| Cell Line | Treatment Concentration (µM) | LC3-II Expression | p62 Expression |

| U87MG | 0 - 30 | Increased | Not significantly reduced[2] |

| LN229MG | 0 - 30 | Increased | Not significantly reduced[2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound's effects on glioblastoma.

Cell Culture and Treatment

-

Cell Lines : Human glioblastoma cell lines U87MG, LN229MG, and U251MG are commonly used.

-

Culture Medium : Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

DPD Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Cell Viability Assay (CCK8)

-

Cell Seeding : Glioblastoma cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation : The plates are incubated for a specified period, typically 48 hours.

-

Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.

-

Incubation : The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the control group.

Western Blotting

-

Cell Lysis : After treatment with DPD, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking : The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., LC3, p62, BNIP3L, Beclin-1, Bcl-2, and a loading control like actin).

-

Secondary Antibody Incubation : The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transmission Electron Microscopy (TEM)

-

Cell Fixation : DPD-treated and control cells are harvested and fixed with 2.5% glutaraldehyde in a phosphate buffer.

-

Post-fixation : Cells are post-fixed with 1% osmium tetroxide.

-

Dehydration and Embedding : The fixed cells are dehydrated through a graded series of ethanol and embedded in epoxy resin.

-

Sectioning : Ultrathin sections (70-90 nm) are cut using an ultramicrotome.

-

Staining : The sections are stained with uranyl acetate and lead citrate.

-

Imaging : The stained sections are examined under a transmission electron microscope to observe the ultrastructure of mitochondria and autophagic vesicles.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound in glioblastoma cells.

Caption: Experimental workflow for investigating DPD's effect on glioblastoma.

Related Research on Platycodin D in Glioblastoma

While this guide focuses on this compound, it is worth noting that a related compound, Platycodin D (PD), has also been investigated for its anti-glioblastoma properties. PD has been shown to inhibit autophagy and increase glioblastoma cell death through the upregulation of the low-density lipoprotein receptor (LDLR) and subsequent disruption of cholesterol trafficking.[4][5][6] Additionally, PD can induce apoptosis and cell cycle arrest in glioma cells, potentially through the inhibition of the PI3K/Akt signaling pathway.[7] Other studies have implicated PD in the regulation of Skp2 and DEPDC1B-mediated epithelial-to-mesenchymal transition in glioblastoma.[8][9] These findings on Platycodin D may provide valuable context for the broader investigation of platycosides in glioblastoma therapy.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel therapeutics for glioblastoma. Its unique mechanism of action, centered on the induction of incomplete mitophagy via the BNIP3L pathway, distinguishes it from many conventional chemotherapeutic agents. Future research should focus on in vivo studies to validate these findings in animal models of glioblastoma. Furthermore, a deeper investigation into the precise molecular events leading to the blockage of autophagic flux could reveal additional therapeutic targets. The synergistic potential of this compound with existing glioblastoma treatments, such as temozolomide and radiotherapy, also warrants exploration. A thorough understanding of the pharmacokinetics and pharmacodynamics of DPD will be crucial for its translation into a clinical setting.

References

- 1. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - ProQuest [proquest.com]

- 4. Platycodin D inhibits autophagy and increases glioblastoma cell death via LDLR upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platycodin D suppresses proliferation, migration, and invasion of human glioblastoma cells through regulation of Skp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platycodin D inhibits glioblastoma cell proliferation, migration, and invasion by regulating DEPDC1B-mediated epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Deapioplatycodin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deapioplatycodin D (DPD), a triterpenoid saponin derived from the root of Platycodon grandiflorum, is emerging as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, DPD and its close analog Platycodin D (PD) have demonstrated notable potential in oncology, anti-inflammatory applications, and the management of chronic diseases. This document provides an in-depth overview of the current state of research into this compound, focusing on its therapeutic mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Therapeutic Applications and Mechanisms of Action

This compound has been investigated for its therapeutic efficacy across a variety of disease models. The primary areas of research include oncology, inflammation, and metabolic disorders. Its mechanisms are often multi-targeted, affecting several critical signaling pathways.

Anti-Cancer Activity

DPD and the more extensively studied Platycodin D have shown significant anti-tumor effects in a range of cancer types through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and autophagy.[1]

Glioblastoma (GBM): DPD has been shown to inhibit the proliferation of glioblastoma cells.[2] The primary mechanism involves the induction of incomplete mitophagy mediated by the protein BNIP3L.[2][3] This process leads to the accumulation of damaged mitochondria, ultimately triggering cell death.[2] In vivo studies using subcutaneous xenograft tumor models in mice have corroborated these findings, demonstrating that DPD can inhibit GBM tumor growth.[2][3]

Hepatocellular Carcinoma (HCC): In HCC cells, DPD has been found to inhibit proliferation by inducing incomplete mitophagy and subsequent cell senescence.[4] The mechanism involves mitochondrial damage and the production of reactive oxygen species (ROS), which leads to an inhibition of autophagic flux via BNIP3L and mediation of cell senescence through the p21 protein.[4]

Gastric Cancer: Platycodin D, a related compound, has been shown to inhibit the growth of gastric cancer cells by promoting the ubiquitination and degradation of the c-Myc oncoprotein. This leads to cell cycle arrest and apoptosis.[5]

Other Cancers: Platycodin D has also demonstrated anti-cancer activity in breast cancer (MCF-7 cells), prostate cancer (PC-3 cells), and non-small cell lung cancer by inducing apoptosis and targeting various signaling pathways.[1][6][7]

Anti-Inflammatory and Immunomodulatory Effects

DPD and PD have potent anti-inflammatory properties, which have been observed in various models of inflammation.

Neuroinflammation: In primary rat microglia, Platycodin D was found to inhibit the inflammatory response stimulated by lipopolysaccharide (LPS).[8] The mechanism involves the activation of the LXRα–ABCA1 signaling pathway, which promotes cholesterol efflux, disrupts lipid rafts, and prevents the translocation of Toll-like receptor 4 (TLR4), thereby inhibiting the downstream inflammatory cascade.[8]

Colitis: In a dextran sulfate sodium (DSS)-induced colitis model, Platycodin D attenuated inflammation and intestinal damage.[9] The mechanism appears to involve the regulation of macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype via the activation of AMPK.[9]

Allergic Asthma: Platycodin D has shown therapeutic potential in allergic asthma by exerting both anti-inflammatory and anti-remodeling effects on the airways.[10] It has been found to suppress the EGFR/PI3K/Akt signaling pathway, leading to reduced airway inflammation and remodeling in ovalbumin (OVA)-induced asthmatic mice.[10]

Role in Metabolic and Cardiovascular Diseases

Atherosclerosis: In a mouse model of type 2 diabetes mellitus, Platycodin D was shown to improve early-stage atherosclerosis.[11] It alleviates endothelial inflammation and apoptosis by regulating the PI3K/Akt pathway and inhibiting the activation of the NLRP3 inflammasome and the NF-κB pathway.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound and Platycodin D, providing insights into their potency and efficacy.

| Cell Line | Cancer Type | Compound | IC50 Value | Citation |

| SGC-7901 | Gastric Cancer | Platycodin D | 18.6 ± 3.9 μM | [12] |

Table 1: In Vitro Cytotoxicity of Platycodin D in Cancer Cell Lines.

| Animal Model | Disease | Compound | Dosage | Key Findings | Citation |

| MDA-MB-231 Xenograft | Breast Cancer | Platycodin D | 5 mg/kg (i.p.) | Significant reduction in tumor volume and size. | [1] |

| OVA-induced Asthma Mice | Allergic Asthma | Platycodin D | 5 mg/kg | Significant reduction in inflammatory cells in BALF. | [10] |

| T2DM-AS Mice | Atherosclerosis | Platycodin D | 2.5 mg/kg | Improvement in early AS inflammation and lipid deposition. | [11] |

Table 2: In Vivo Efficacy of Platycodin D in Disease Models.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related compounds are underpinned by their modulation of complex signaling networks. The following diagrams, rendered in DOT language, illustrate these pathways.

DPD-Induced Mitophagy in Glioblastoma

References

- 1. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - ProQuest [proquest.com]

- 4. This compound promotes cell senescence induced by P21 through the mediation of incomplete mitophagy via BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]

- 6. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

- 7. Platycodin D induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]

- 9. Anti-inflammatory effects of Platycodin D on dextran sulfate sodium (DSS) induced colitis and E. coli Lipopolysaccharide (LPS) induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of Platycodin D in allergic asthma through anti-inflammatory and anti-remodeling effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

Deapioplatycodin D: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deapioplatycodin D (DPD) is a triterpenoid saponin naturally occurring in the roots of Platycodon grandiflorum. This document provides a comprehensive overview of the discovery, natural sources, and biological activities of DPD, with a particular focus on its anti-cancer properties. Detailed experimental methodologies for its isolation, quantification, and the assessment of its biological effects are presented. Furthermore, this guide illustrates the key signaling pathways modulated by DPD, offering valuable insights for researchers in natural product chemistry, pharmacology, and oncology.

Discovery and Structural Elucidation

Natural Sources

The primary and most well-documented natural source of this compound is the root of the perennial flowering plant Platycodon grandiflorum, commonly known as the balloon flower. This plant is used in traditional medicine in East Asia. The concentration of DPD in the roots of P. grandiflorum can be influenced by environmental factors such as drought stress.

Table 1: Quantitative Analysis of this compound in Platycodon grandiflorum

| Plant Part | Condition | This compound Content (µg/g) | Reference |

| Root | Autumn Period (after drought stress) | 124 | [2][3] |

| Root | After Withholding Water | > Control Group | [2][3] |

Biological Activity: Anti-Cancer Properties

This compound has demonstrated significant anti-tumor activity, particularly in glioblastoma and hepatocellular carcinoma cell lines[4][5]. Its primary mechanism of action involves the induction of incomplete mitophagy, a selective form of autophagy that targets mitochondria for degradation.

Mechanism of Action: BNIP3L-Mediated Incomplete Mitophagy

DPD treatment in cancer cells leads to an increased expression of the BCL2 interacting protein 3 like (BNIP3L), also known as NIX[4][6]. BNIP3L is a key receptor in mitophagy. The upregulation of BNIP3L disrupts the inhibitory interaction between B-cell lymphoma 2 (Bcl-2) and Beclin-1, a crucial autophagy-initiating protein. This disruption releases Beclin-1, which then promotes the formation of autophagosomes around damaged mitochondria, leading to their degradation[4]. The process is described as "incomplete" mitophagy, which results in the accumulation of damaged mitochondria and ultimately contributes to cell death.

Caption: Signaling pathway of this compound-induced cancer cell death.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of platycosides, including this compound, from the roots of Platycodon grandiflorum.

Caption: Generalized workflow for the isolation of this compound.

A detailed experimental protocol would involve the following steps:

-

Extraction: The dried and powdered roots of P. grandiflorum are extracted with a solvent, typically an alcohol-water mixture such as 80% methanol, often with the aid of ultrasonication to enhance efficiency[7][8].

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as n-butanol. The saponins, including DPD, will preferentially move into the n-butanol layer.

-

Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography, starting with silica gel and potentially followed by other stationary phases. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing DPD are pooled and further purified using preparative HPLC to yield the pure compound.

Quantification by HPLC-MS

A validated method for the quantification of this compound in plant extracts and biological samples involves the use of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)[9].

-

Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution system of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency[10].

-

Mass Spectrometry: Detection is performed using a mass spectrometer in either positive or negative ion mode, with specific precursor and product ions selected for quantification in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Cell Viability Assay (CCK-8)

The cytotoxic effects of this compound on cancer cells can be determined using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Cancer cells (e.g., glioblastoma cell lines U87MG, LN229MG) are seeded in a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: After the treatment period, 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Western Blot Analysis

To investigate the molecular mechanism of DPD-induced mitophagy, the expression levels of key proteins such as BNIP3L, Bcl-2, and LC3 can be analyzed by Western blotting.

-

Protein Extraction: Cancer cells are treated with DPD for a specified time, after which the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-BNIP3L, anti-Bcl-2, anti-LC3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for Western blot analysis.

Future Perspectives

This compound presents a promising lead compound for the development of novel anti-cancer therapies. Future research should focus on a more detailed elucidation of its molecular targets and signaling pathways. In vivo studies are warranted to evaluate its efficacy and safety in animal models of cancer. Furthermore, efforts to optimize its extraction and purification from natural sources or to develop a synthetic route will be crucial for its further development as a therapeutic agent. The exploration of its potential in combination with existing chemotherapeutic drugs could also open new avenues for cancer treatment.

References

- 1. This compound | C52H84O24 | CID 70698266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes cell senescence induced by P21 through the mediation of incomplete mitophagy via BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platycodin D2 enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Platycodon Grandiflorus Saponins: A Technical Guide to Their Biological Activities

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The roots of Platycodon grandiflorus, commonly known as the balloon flower, have been a staple in traditional Eastern medicine for centuries. Modern scientific inquiry has identified triterpenoid saponins as the primary bioactive constituents responsible for a wide array of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of these saponins, with a particular focus on platycodin D, the most abundant and extensively studied of these compounds. We delve into their anti-cancer, anti-inflammatory, antioxidant, and anti-obesity properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.

Extraction and Isolation of Saponins from Platycodon grandiflorus

The initial step in studying the biological activities of Platycodon grandiflorus saponins is their effective extraction and isolation from the plant's roots.

Experimental Protocol: Saponin Extraction

A common method for the extraction of saponins from the powdered roots of Platycodon grandiflorus involves the following steps:

-

Maceration: The powdered root material is mixed with 100% methanol.[1]

-

Sonication: The mixture undergoes sonication for 30 minutes to facilitate the extraction process.[1]

-

Filtration and Concentration: The extract is filtered, and the supernatant is concentrated to yield a crude extract.[1]

-

Resuspension: The crude extract is then re-suspended in methanol for further analysis or purification.[1]

For a larger scale extraction, about 5 grams of the sample can be extracted with 200 mL of 100% methanol at room temperature. The resulting extract is filtered and then evaporated. The evaporated extract is resuspended in distilled water and then freeze-dried. For HPLC analysis, a small amount of the freeze-dried sample (e.g., 0.1 g) is resuspended in distilled water.[2]

Anti-Cancer Activity

Saponins from Platycodon grandiflorus, particularly platycodin D, have demonstrated significant anti-cancer properties across a variety of cancer cell lines. These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4]

Quantitative Data: Cytotoxicity of Platycodon Saponins

The cytotoxic effects of platycodin D and other saponins have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Saponin/Compound | Cancer Cell Line | IC50 Value | Reference |

| Platycodin D | Caco-2 (Intestinal) | 24.6 µM | [5] |

| Platycodin D | MDA-MB-231 (Breast) | 7.77 ± 1.86 µM | [6] |

| Platycodin D | LoVo (Colorectal) | Not specified | [7] |

| Platycodin D | OR-LoVo (Oxaliplatin-Resistant Colorectal) | Not specified | [7] |

| Platycodin D | NCI-H929 (Multiple Myeloma) | Not specified | [8] |

| Platycodin D | U266B1 (Multiple Myeloma) | Not specified | [8] |

| Platycodin D | 5637 (Bladder) | Not specified | [9] |

| Platycodin D | T24 (Bladder) | Not specified | [9] |

| Platycodin D | HeLa (Cervical) | Not specified | [9] |

| Platycodin D | HepG-1 (Liver) | Not specified | [9] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., platycodin D) for a specified period (e.g., 72 hours).[10]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[10]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]

Western blotting is used to detect specific proteins in a sample. For apoptosis, key markers include Bax, Bcl-2, and cleaved caspase-3.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and cleaved caspase-3.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways in Anti-Cancer Activity

Platycodin D exerts its anti-cancer effects by modulating several key signaling pathways, primarily leading to apoptosis.

Caption: Platycodin D-induced apoptosis signaling pathways.

Anti-Inflammatory Activity

The saponins of Platycodon grandiflorus exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.

Quantitative Data: Inhibition of Inflammatory Mediators

| Saponin/Compound | Cell Line | Inflammatory Mediator | Inhibition | Reference |

| Platycodin D | RAW 264.7 | NO | IC50 ≈ 15 µM | [11] |

| Platycodin D3 | RAW 264.7 | NO | IC50 ≈ 55 µM | [11] |

| Platycodin D | Primary rat microglia | TNF-α, IL-1β, IL-6 | Significant inhibition | [12] |

| PGW Extract | BV2 microglia | IL-1β | 20-44% inhibition | [13] |

| PGW Extract | BV2 microglia | IL-6 | 22-58% inhibition | [13] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Treatment: Pre-treat the cells with various concentrations of the test saponin for a specified time.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.

Signaling Pathway in Anti-Inflammatory Activity

Platycodin D has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by Platycodin D.

Antioxidant Activity

Saponins from Platycodon grandiflorus possess notable antioxidant properties, which contribute to their protective effects against oxidative stress-related damage.

Quantitative Data: Radical Scavenging Activity

| Extract/Compound | Assay | Scavenging Rate/IC50 | Reference |

| PGE | DPPH | 98.03% | [14] |

| PGE | ABTS | 84.30% | [14] |

| VBE | DPPH | IC50: 42.2 ± 1.2 µg/ml | [15] |

| VBE | ABTS | IC50: 71.1 ± 1.1 µg/ml | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Mix various concentrations of the saponin extract with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

Signaling Pathway in Antioxidant Activity

The antioxidant effects of platycodin D are partly mediated through the activation of the Nrf2/HO-1 signaling pathway.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Platycodin D.

Anti-Obesity Effects

Emerging evidence suggests that saponins from Platycodon grandiflorus can play a role in combating obesity, partly through their influence on lipid metabolism.

In Vivo Experimental Design

Animal models are crucial for investigating the anti-obesity effects of Platycodon grandiflorus saponins.

-

Animal Model: Use a diet-induced obesity model, for example, by feeding mice a high-fat diet.

-

Treatment Groups: Include a control group, a high-fat diet group, and high-fat diet groups supplemented with different doses of the saponin extract.

-

Parameters Measured: Monitor body weight, food intake, and fat mass. At the end of the study, collect blood and tissue samples to analyze lipid profiles, and gene and protein expression related to lipid metabolism.

Conclusion

The saponins derived from Platycodon grandiflorus, with platycodin D as a prominent example, represent a rich source of bioactive compounds with significant therapeutic potential. Their multifaceted activities against cancer, inflammation, and oxidative stress, underpinned by the modulation of critical cellular signaling pathways, make them compelling candidates for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising foundation.

References

- 1. Seasonal variation of saponin contents in Platycodon grandiflorum – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. jcancer.org [jcancer.org]

- 8. Platycodin D inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Inhibitory Effect of Platycodin D in Human Transitional Cell Carcinoma Cell Line 5637 | Folia Biologica [foliabiologica.lf1.cuni.cz]

- 10. MTT (Assay protocol [protocols.io]

- 11. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]

- 13. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ojs.openagrar.de [ojs.openagrar.de]

Unveiling the Pharmacological intricacies of Deapioplatycodin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deapioplatycodin D (DPD), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has emerged as a promising natural compound with significant anti-tumor properties. This technical guide provides an in-depth exploration of the pharmacological characteristics of DPD, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation. DPD has been shown to exert its anticancer effects primarily through the induction of incomplete mitophagy and cell senescence, offering a novel therapeutic avenue in oncology research, particularly for glioblastoma and hepatocellular carcinoma. This document synthesizes the current understanding of DPD's signaling pathways and provides detailed experimental frameworks to facilitate further investigation and drug development efforts.

Introduction

Platycodon grandiflorum, a traditional herbaceous flowering plant, is the source of various bioactive compounds, including the triterpenoid saponin this compound (DPD). Possessing antiviral and antitumor attributes, DPD has garnered considerable attention within the scientific community.[1][2] Recent studies have elucidated its potent inhibitory effects on the proliferation of cancer cells, particularly in glioblastoma and hepatocellular carcinoma.[1][3] The primary mechanisms of action involve the induction of two distinct but interconnected cellular processes: incomplete mitophagy and cell senescence.[1][3] This guide will delve into the molecular pathways governed by DPD, present available quantitative data on its efficacy, and detail the experimental protocols that have been instrumental in uncovering these pharmacological properties.

Pharmacological Properties and Mechanism of Action

The anti-tumor activity of this compound is principally attributed to its ability to trigger incomplete mitophagy and cellular senescence in cancer cells.

Induction of Incomplete Mitophagy

DPD has been demonstrated to induce mitophagy, the selective degradation of mitochondria by autophagy, in glioblastoma (GBM) cells.[2] This process is primarily mediated by the BCL2/adenovirus E1B 19 kDa protein-interacting protein 3-like (BNIP3L).[2] DPD treatment leads to an increased expression of BNIP3L, which competitively binds to B-cell lymphoma 2 (Bcl-2), thereby disrupting the inhibitory Bcl-2-Beclin-1 complex.[1][2] The release of Beclin-1 from this complex is a critical step in the initiation of autophagy.[2] The subsequent autophagic process, however, is incomplete, leading to an accumulation of autophagosomes and dysfunctional mitochondria, ultimately contributing to cell death.[2]

Induction of Cell Senescence

In hepatocellular carcinoma (HCC) cells, DPD has been shown to induce cellular senescence, a state of irreversible cell cycle arrest.[1][3] This effect is mediated by the cyclin-dependent kinase inhibitor p21.[1][3] Transcriptomic analyses have revealed that DPD treatment significantly enriches genes involved in cell senescence pathways.[1][3] The induction of p21 is a key event in this process, leading to the arrest of the cell cycle and the inhibition of cancer cell proliferation.[1][3]

Quantitative Data on Efficacy

While extensive comparative data is still emerging, preliminary studies have established the potent cytotoxic effects of this compound against specific cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Time Point | Reference |

| U87MG | Glioblastoma | Not explicitly stated, but significant inhibition observed at concentrations ranging from 10-40 µM | 48 hours | [4] |

| LN229MG | Glioblastoma | Not explicitly stated, but significant inhibition observed at concentrations ranging from 10-40 µM | 48 hours | [4] |

| U251MG | Glioblastoma | Not explicitly stated, but significant inhibition observed at concentrations ranging from 10-40 µM | 48 hours | [4] |

| Huh-7 | Hepatocellular Carcinoma | ~12 µM (for the related compound Platycodin D2) | Not Specified | [5] |

| HCCLM3 | Hepatocellular Carcinoma | ~12 µM (for the related compound Platycodin D2) | Not Specified | [5] |

Note: The provided IC50 values for hepatocellular carcinoma cell lines are for Platycodin D2, a closely related compound. Specific IC50 values for this compound in these cell lines require further investigation. The studies on glioblastoma demonstrated a dose-dependent inhibition of cell viability by DPD, though precise IC50 values were not reported in the cited abstracts.[4]

Signaling Pathways

The molecular mechanisms of this compound converge on the induction of mitophagy and cell senescence through distinct but potentially interconnected signaling pathways.

BNIP3L-Mediated Mitophagy Pathway

Caption: DPD-induced BNIP3L-mediated mitophagy pathway in glioblastoma cells.

p21-Mediated Cell Senescence Pathway

Caption: DPD-induced p21-mediated cell senescence pathway in hepatocellular carcinoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Cell Viability Assay (CCK-8)

This protocol is for assessing the dose-dependent cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., U87MG, LN229MG, Huh-7, HCCLM3)

-

This compound (DPD) stock solution

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[6]

-

Prepare serial dilutions of DPD in complete medium.

-

Replace the medium in each well with 100 µL of medium containing different concentrations of DPD. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPD).

-

Incubate the plate for the desired time period (e.g., 48 hours).[4]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6][7]

-

Measure the absorbance at 450 nm using a microplate reader.[6][8]

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins in the signaling pathways affected by this compound.

Materials:

-

DPD-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BNIP3L, anti-p21, anti-Bcl-2, anti-Beclin-1, anti-LC3, anti-p62, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for Mitophagy

This protocol is for visualizing the colocalization of mitochondria and autophagosomes, indicative of mitophagy.

Materials:

-

Cells grown on coverslips

-

DPD

-

MitoTracker dye (for mitochondrial staining)

-

Primary antibody against an autophagosome marker (e.g., anti-LC3)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with DPD or vehicle control.

-

Incubate cells with MitoTracker dye to label mitochondria.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary antibody (e.g., anti-LC3).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line suspension (e.g., U87MG or HCCLM3 cells)

-

Matrigel (optional)

-

This compound solution for injection

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.[9][10]

-

Subcutaneously inject the cell suspension into the flank of the mice.[9][10]

-

Allow tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer DPD (e.g., via intraperitoneal or intratumoral injection) to the treatment group and a vehicle control to the control group according to a predetermined schedule.[5]

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer agent, with a novel mechanism of action centered on the induction of incomplete mitophagy and cell senescence. The elucidation of the BNIP3L and p21 signaling pathways provides a solid foundation for its further development. However, to fully realize its therapeutic potential, several areas require further investigation. Comprehensive studies are needed to establish a broader profile of its efficacy across a wider range of cancer types and to determine precise IC50 values. Detailed pharmacokinetic and toxicological studies are essential to assess its safety and bioavailability. Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The in-depth understanding of DPD's pharmacological properties outlined in this guide serves as a critical resource for researchers dedicated to advancing novel cancer therapeutics.

References

- 1. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - ProQuest [proquest.com]

- 2. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes cell senescence induced by P21 through the mediation of incomplete mitophagy via BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platycodin D2 enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yeasenbio.com [yeasenbio.com]

- 11. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Deapioplatycodin D: A Novel Approach to Targeting Hepatocellular Carcinoma Through Senescence Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with high resistance to conventional chemotherapies necessitating the exploration of novel therapeutic agents and mechanisms. Deapioplatycodin D (DPD), a triterpenoid saponin derived from the root of Platycodon grandiflorum, has emerged as a promising candidate. Recent studies have elucidated a unique mechanism of action for DPD against HCC cells, distinct from many traditional cytotoxic agents. Instead of inducing apoptosis, DPD significantly inhibits HCC proliferation by promoting cellular senescence. This is achieved through the induction of incomplete mitophagy, a process mediated by the BNIP3L protein, which subsequently leads to the upregulation of the cell cycle inhibitor p21. This whitepaper provides a comprehensive technical overview of the current understanding of DPD's effects on HCC, detailing its molecular mechanisms, summarizing key experimental findings, and providing standardized protocols for further research.

Introduction to this compound and Hepatocellular Carcinoma

Hepatocellular Carcinoma is the most prevalent form of primary liver cancer and a leading cause of cancer-related mortality worldwide.[1][2] Its pathogenesis is complex, often arising from chronic liver diseases and involving the dysregulation of multiple signaling pathways that control cell growth, proliferation, and death.[1][3] A major hurdle in HCC treatment is its inherent resistance to apoptosis-inducing chemotherapeutics.[4]

This compound (DPD) is a natural saponin compound with demonstrated antiviral and antitumor properties.[5] While related compounds like Platycodin D are known to induce apoptosis in liver cancer cells[6][7][8], DPD leverages a different pathway. Research indicates that DPD's primary anti-cancer effect in HCC stems from its ability to trigger cell senescence, an irreversible state of cell cycle arrest, thereby halting tumor proliferation.[9][10] This novel mechanism presents a valuable new strategy for HCC therapy.

Core Mechanism of Action: Incomplete Mitophagy-Induced Senescence

The primary antitumor mechanism of this compound in hepatocellular carcinoma is the induction of cellular senescence mediated by incomplete mitophagy.[9] This process can be broken down into a sequential signaling cascade.

-

Mitochondrial Damage and ROS Production : DPD treatment causes significant damage to mitochondria in HCC cells.[9][10] This is observable as swollen and degenerated mitochondrial structures under electron microscopy.[5] This damage leads to the overproduction of reactive oxygen species (ROS), a key cellular stress signal.[9][10]

-

Upregulation of BNIP3L and Incomplete Mitophagy : In response to mitochondrial stress, DPD-treated cells upregulate the expression of BNIP3L (BCL2 interacting protein 3 like).[9] BNIP3L is a crucial receptor protein for mitophagy, the selective degradation of mitochondria by autophagy. However, the process triggered by DPD is described as "incomplete mitophagy," suggesting a disruption in the final stages of autophagic flux that results in the accumulation of damaged mitochondria and autophagic vesicles.[5][9]

-

P21-Mediated Cell Senescence : The state of incomplete mitophagy and persistent mitochondrial stress activates a cellular senescence program.[9] This is mediated by the significant upregulation of the p21 protein, a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, particularly at the G2/M phase.[9][11] This arrest prevents cancer cells from proliferating, effectively halting tumor growth.

Notably, studies have shown that DPD does not significantly affect the expression of key apoptosis-related proteins, such as caspases or members of the Bcl-2 family, in HCC cells.[9] This distinguishes its mechanism from many other saponins and chemotherapeutic agents.

Summary of Molecular Effects

The cellular response to DPD involves distinct changes in protein expression and cellular morphology, which are summarized below.

| Parameter | Effect of DPD Treatment | Mechanism | Reference |

| Cell Proliferation | Significantly Inhibited | Induction of cell senescence. | [9] |

| Cell Senescence | Induced | Upregulation of p21. | [9] |

| Mitophagy | Incomplete Mitophagy Induced | Upregulation of BNIP3L, mitochondrial damage. | [5][9] |

| Apoptosis Markers | No Significant Change | The primary mechanism is senescence, not apoptosis. | [9] |

| BNIP3L Expression | Upregulated | Key mediator of DPD-induced mitophagy. | [9] |

| p21 Expression | Upregulated | Key mediator of cell cycle arrest and senescence. | [9] |

| ROS Levels | Increased | Consequence of mitochondrial damage. | [9][10] |

Comparative Mechanisms: DPD vs. Other Platycodins

It is critical to distinguish the mechanism of DPD from its structural analogs, Platycodin D (PD) and Platycodin D2 (PD2), as their anti-HCC activities proceed through different pathways.

| Compound | Primary Mechanism in HCC | Key Mediators | Reference |

| This compound (DPD) | Cell Senescence via Incomplete Mitophagy | BNIP3L , p21 | [9] |

| Platycodin D (PD) | Apoptosis and Protective Autophagy | Bax/Bcl-2, Caspases, PARP, ERK, JNK | [6][12] |

| Platycodin D2 (PD2) | Cell Senescence via Mitophagy | NIX , p21/CyclinA2 | [11] |

This comparison highlights DPD's unique reliance on the BNIP3L-mediated mitophagy pathway to induce senescence in HCC, offering a potentially distinct therapeutic window and target profile.

Experimental Protocols

The following section details generalized protocols for key in vitro assays used to characterize the effects of this compound on HCC cells. These are based on methodologies reported across relevant literature.[6][9][11]

Cell Culture

-

Cell Lines : Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, HCCLM3) are commonly used.[4][11]

-

Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation : Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8/MTT)

This assay quantifies the inhibitory effect of DPD on HCC cell proliferation.

-

Seeding : Plate HCC cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[11]

-

Treatment : Treat cells with various concentrations of DPD (and a vehicle control, e.g., DMSO) for 24, 48, and 72 hours.

-

Reagent Addition : After the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[11]

-

Measurement : Measure the absorbance at 450 nm using a microplate reader to determine cell viability relative to the control.

Western Blot Analysis

This technique is used to measure the expression levels of key proteins in the signaling pathway.

-

Cell Lysis : After treatment with DPD, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

Electrophoresis : Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking & Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-BNIP3L, anti-p21, anti-LC3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a standard biomarker assay to detect senescent cells.

-

Seeding and Treatment : Seed cells in 12-well plates (2 × 10⁵ cells/well), treat with DPD for 48 hours.[11]

-

Fixation : Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 15 minutes at room temperature.[11]

-

Staining : Wash the cells again and incubate overnight at 37°C (without CO₂) in a freshly prepared staining solution containing X-gal.[11]

-

Visualization : Observe cells under a microscope for the development of a blue color, indicative of senescent cells.

Broader Signaling Context: PI3K/Akt and Apoptosis Pathways

While DPD does not primarily induce apoptosis in HCC, understanding the canonical apoptosis and survival pathways provides context for its unique mechanism. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its overactivation is common in HCC.[3][13] This pathway typically promotes cell survival by inhibiting pro-apoptotic proteins and cell cycle inhibitors.

The intrinsic apoptosis pathway, which DPD appears to bypass, is governed by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] A shift towards pro-apoptotic signaling leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of a caspase cascade, culminating in cell death.[7] The fact that DPD leverages a non-apoptotic, senescence-based mechanism makes it a particularly interesting candidate for treating apoptosis-resistant HCC.

Conclusion and Future Directions

This compound presents a compelling profile as a novel therapeutic agent for hepatocellular carcinoma. Its unique mechanism of inducing cell senescence through BNIP3L-mediated incomplete mitophagy offers a strategic advantage, particularly for tumors that have developed resistance to apoptosis-based therapies. The elucidation of this pathway provides a solid foundation for further preclinical and clinical development.

Future research should focus on:

-

In Vivo Efficacy : Comprehensive studies in various HCC animal models to confirm the in vitro findings and evaluate therapeutic efficacy, optimal dosing, and potential toxicity.

-

Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of DPD to optimize its delivery and formulation.

-

Combination Therapies : Exploring the synergistic potential of DPD with other HCC treatments, including targeted therapies and immunotherapies.

-

Biomarker Development : Investigating whether BNIP3L or p21 expression levels could serve as predictive biomarkers for patient response to DPD treatment.

By continuing to explore the unique biological activities of natural compounds like this compound, the field can move closer to developing more effective and diversified treatment regimens for hepatocellular carcinoma.

References

- 1. jddtonline.info [jddtonline.info]

- 2. besjournal.com [besjournal.com]

- 3. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits glioblastoma cell proliferation by inducing BNIP3L-mediated incomplete mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platycodin D induces apoptosis and triggers ERK- and JNK-mediated autophagy in human hepatocellular carcinoma BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platycodin D Induces Apoptosis, and Inhibits Adhesion, Migration and Invasion in HepG2 Hepatocellular Carcinoma Cells [journal.waocp.org]

- 9. This compound promotes cell senescence induced by P21 through the mediation of incomplete mitophagy via BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Platycodin D2 enhances P21/CyclinA2-mediated senescence of HCC cells by regulating NIX-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platycodin D triggers autophagy through activation of extracellular signal-regulated kinase in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Deapioplatycodin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of Platycodin D (PD), a closely related triterpenoid saponin to Deapioplatycodin D (DPD). While the saponins from Platycodon grandiflorum, including DPD, are recognized for their anti-inflammatory, antioxidative, and antitumor effects, specific mechanistic studies and quantitative data on the anti-inflammatory actions of this compound are limited.[1] This guide summarizes the established anti-inflammatory mechanisms of Platycodin D, which are highly likely to be relevant to this compound, providing a foundational framework for future research and drug development.

Core Anti-inflammatory Mechanisms

Platycodin D exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory mediators such as cytokines and enzymes.

In various inflammatory models, particularly those induced by lipopolysaccharide (LPS), Platycodin D has been shown to suppress the activation of NF-κB.[2][3] This is a critical step in the inflammatory cascade, as NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. The inhibition of NF-κB by Platycodin D leads to a significant reduction in the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][4]

Furthermore, Platycodin D has been demonstrated to modulate the MAPK signaling pathway.[5][6] The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors, including inflammatory stimuli. By inhibiting the phosphorylation of these kinases, Platycodin D can further dampen the inflammatory response.

Quantitative Data on Anti-inflammatory Effects of Platycodin D

The following table summarizes the quantitative data on the inhibitory effects of Platycodin D on the production of key inflammatory mediators in LPS-stimulated cellular models.

| Cell Line | Inflammatory Mediator | Platycodin D Concentration | Percentage Inhibition (%) | Reference |

| Primary Rat Microglia | TNF-α | 20 µM | ~60% | [4] |

| Primary Rat Microglia | IL-6 | 20 µM | ~70% | [4] |

| Primary Rat Microglia | IL-1β | 20 µM | ~55% | [4] |

| Primary Bovine Mammary Epithelial Cells | TNF-α | 10 µM | Significant Inhibition | [2] |

| Primary Bovine Mammary Epithelial Cells | IL-6 | 10 µM | Significant Inhibition | [2] |

| Primary Bovine Mammary Epithelial Cells | IL-1β | 10 µM | Significant Inhibition | [2] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Platycodin D in the context of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by Platycodin D.

Caption: Modulation of the MAPK signaling pathway by Platycodin D.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for investigating the anti-inflammatory effects of Platycodin D. These protocols can serve as a template for studies on this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Primary Rat Microglia: Isolated from the cerebral cortices of neonatal Sprague-Dawley rats.

-

Primary Bovine Mammary Epithelial Cells (bMECs): Isolated from bovine mammary tissue.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Platycodin D (e.g., 5, 10, 20 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected after treatment.

-

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Western Blot Analysis for Signaling Proteins

-

Protein Extraction and Quantification:

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, β-actin).

-

After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General experimental workflow for studying anti-inflammatory effects.

Future Directions

While the data for Platycodin D provides a strong rationale for investigating this compound as a potential anti-inflammatory agent, further research is imperative. Direct studies on DPD are needed to:

-

Confirm its inhibitory effects on the NF-κB and MAPK pathways.

-

Generate quantitative data on its efficacy in suppressing pro-inflammatory mediators.

-

Elucidate any unique mechanisms of action compared to Platycodin D.

-

Evaluate its in vivo efficacy and safety in animal models of inflammatory diseases.

This technical guide serves as a comprehensive starting point for researchers and drug development professionals to design and execute studies aimed at fully characterizing the anti-inflammatory potential of this compound.

References

- 1. This compound promotes cell senescence induced by P21 through the mediation of incomplete mitophagy via BNIP3L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platycodin D suppressed LPS-induced inflammatory response by activating LXRα in LPS-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platycodin D inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

Deapioplatycodin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deapioplatycodin D (DPD) is a triterpenoid saponin isolated from the root of the Balloon Flower (Platycodon grandiflorus), a perennial flowering plant native to East Asia.[1][2] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and antiviral properties.[1][2] Recent studies have particularly highlighted its potential in cancer therapy, with research demonstrating its ability to inhibit the proliferation of glioblastoma and hepatocellular carcinoma cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a complex triterpenoid saponin with the molecular formula C₅₂H₈₄O₂₄.[4] Its structure is characterized by a pentacyclic triterpene aglycone linked to a sugar chain. The detailed chemical structure and properties are summarized below.

Chemical Structure:

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₄O₂₄ | --INVALID-LINK-- |

| Molecular Weight | 1093.2 g/mol | --INVALID-LINK-- |

| CAS Number | 78763-58-3 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | ChemBK |

| Melting Point | 231-235 °C | ChemSrc |

| Solubility | Easily soluble in water and methanol; insoluble in petroleum ether and chloroform. | ChemBK |

| pKa (Predicted) | 12.76 ± 0.70 | ChemBK |

| Density (Predicted) | 1.53 g/cm³ | ChemSrc |

Spectroscopic Data:

While the structure of this compound has been confirmed using spectroscopic methods including UV, IR, and ¹³C-NMR, specific spectral data is not widely available in public databases.[4] However, LC/ESI-MS analysis has been reported, with characteristic ions observed at m/z 1115.5 [M+Na]⁺ in positive mode and m/z 1091.6 [M–H]⁻ in negative mode.[4]

Biological Activity and Signaling Pathways

This compound has been shown to exert its anti-tumor effects through the induction of a specialized form of autophagy known as mitophagy, specifically in glioblastoma and hepatocellular carcinoma cells.[1][3] The key signaling pathway involves the protein BNIP3L (BCL2 interacting protein 3 like).

Signaling Pathway of this compound in Glioblastoma Cells:

Caption: Signaling pathway of this compound in glioblastoma cells.